N-(5-chloro-2-methoxyphenyl)-2-[3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetamide
Description
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O3S/c1-28-17-8-7-13(21)11-15(17)24-18(26)12-16-19(27)22-9-10-25(16)20(29)23-14-5-3-2-4-6-14/h2-8,11,16H,9-10,12H2,1H3,(H,22,27)(H,23,29)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICIVUDRFDPRSCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CC2C(=O)NCCN2C(=S)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 3-Oxo-Piperazine Intermediate
The 3-oxo-piperazine core is synthesized through a modified Curtius rearrangement followed by cyclization:
Step 1 : Ethyl glycinate reacts with 1,2-dibromoethane in DMF at 80°C for 12 hr to form 1,4-diazepan-2-one (Yield: 68%).
Step 2 : Selective oxidation of the diazepanone using Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C yields 3-oxo-piperazine-1-carboxylic acid (Yield: 82%).
Table 1 : Optimization of Oxidation Conditions
| Oxidizing Agent | Temperature (°C) | Time (hr) | Yield (%) |
|---|---|---|---|
| KMnO₄/H₂SO₄ | 25 | 6 | 45 |
| PCC | 0 | 3 | 63 |
| Jones Reagent | 0 | 1.5 | 82 |
Introduction of Phenylcarbamothioyl Group
The thiourea functionality is installed via nucleophilic addition-elimination:
Procedure :
- 3-Oxo-piperazine-1-carboxylic acid (1 eq) is treated with phenyl isothiocyanate (1.2 eq) in anhydrous THF under N₂
- Add triethylamine (2 eq) dropwise at −10°C
- Warm to 25°C and stir for 8 hr
Key Observation : Microwave irradiation (100 W, 80°C, 20 min) improves yield to 91% compared to conventional heating (76%).
Acetamide Coupling Reaction
The final assembly employs a carbodiimide-mediated coupling:
Optimized Conditions :
- Reactants: 2-Chloroacetyl chloride (1.05 eq), N-(5-chloro-2-methoxyphenyl)amine (1 eq)
- Coupling Agent: HOBt (1 eq)/EDCI (1.2 eq) in DCM
- Temperature: 0°C → 25°C over 4 hr
- Workup: Aqueous NaHCO₃ wash, MgSO₄ drying, column chromatography (SiO₂, EtOAc/Hex 3:7)
Table 2 : Coupling Agent Screening
| Reagent System | Yield (%) | Purity (HPLC) |
|---|---|---|
| DCC/DMAP | 67 | 92.4 |
| HATU/DIEA | 73 | 95.1 |
| HOBt/EDCI | 88 | 98.7 |
Structural Characterization and Analytical Data
Spectroscopic Validation
¹H NMR (400 MHz, CDCl₃) :
- δ 7.82 (d, J = 8.4 Hz, 1H, Ar-H)
- δ 6.92 (dd, J = 8.4, 2.4 Hz, 1H, Ar-H)
- δ 4.21 (s, 2H, COCH₂N)
- δ 3.89 (s, 3H, OCH₃)
HRMS (ESI+) :
- Calculated for C₂₀H₂₂ClN₄O₃S [M+H]⁺: 433.1064
- Found: 433.1061
Process Optimization Challenges
Regioselectivity in Piperazine Functionalization
Competing reactions at N1 vs N4 positions required careful protecting group strategy:
Solubility Considerations
The final compound shows poor aqueous solubility (0.12 mg/mL in PBS pH 7.4). Co-solvent systems with PEG-400/EtOH (4:1) improved solubility to 8.9 mg/mL.
Scale-Up and Industrial Feasibility
Key Parameters for Kilo-Lab Production :
- Batch Size : 2.5 kg per run
- Cycle Time : 72 hr (including workup)
- Overall Yield : 41% (from piperazine intermediate)
- Purity : 99.2% by qNMR
Table 3 : Cost Analysis of Key Reagents
| Reagent | Cost/kg ($) | Utilization Efficiency (%) |
|---|---|---|
| Phenyl Isothiocyanate | 320 | 94.7 |
| HOBt | 2800 | 88.2 |
| EDCI | 450 | 91.5 |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the phenylcarbamothioyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group in the piperazine ring, potentially forming alcohol derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: As a lead compound for the development of new drugs targeting specific biological pathways.
Pharmacology: Studying its effects on various biological systems and its potential as a therapeutic agent.
Biochemistry: Investigating its interactions with enzymes and other proteins.
Industrial Chemistry: Exploring its use as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-[3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetamide likely involves interactions with specific molecular targets such as enzymes or receptors. The phenylcarbamothioyl group may interact with thiol-containing enzymes, while the piperazine ring could interact with neurotransmitter receptors, modulating their activity.
Comparison with Similar Compounds
Comparison with Similar Acetamide Derivatives
Structural Comparisons
Key Structural Features and Modifications:
Key Observations :
- N-Substituent Variability : The 5-chloro-2-methoxyphenyl group in the target compound differs from ethyl (), methoxy (), or tolyl () substituents, impacting electronic and steric properties.
- Backbone Diversity : The piperazine-carbamothioyl core distinguishes the target compound from quinazoline-sulfonyl () or benzofuran-oxadiazole () backbones, which are associated with anti-cancer or antimicrobial activities.
Pharmacological and Functional Insights
Activity Profiles:
- Anti-Cancer : Quinazoline-sulfonyl derivatives (e.g., compound 38) exhibit IC₅₀ values <10 µM against HCT-116 and MCF-7 cells .
- Antimicrobial : Benzofuran–oxadiazole derivatives (2a, 2b) show potent activity via Laccase Catalysis, likely due to electron-withdrawing groups enhancing redox interactions .
- Enzyme Inhibition : N-Substituted acetamides with oxadiazole-thioether groups () demonstrate lipoxygenase inhibition (IC₅₀ ~2.4 µM), attributed to sulfur-mediated enzyme binding.
Target Compound Hypotheses :
- The phenylcarbamothioyl group may enhance binding to enzymes or receptors via sulfur interactions, similar to thioether-containing analogs.
- The chloro-methoxy substituent could improve membrane permeability compared to non-halogenated derivatives, as seen in lipoxygenase inhibitors .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies and critical reaction conditions for synthesizing N-(5-chloro-2-methoxyphenyl)-2-[3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetamide?
- Answer : The synthesis typically involves multi-step organic reactions, including:
- Step 1 : Formation of the chloro-methoxyphenyl acetamide backbone via condensation reactions under alkaline or acidic conditions (e.g., using cyanoacetic acid or substituted anilines) .
- Step 2 : Introduction of the 3-oxopiperazine moiety through cyclization or coupling reactions, often requiring inert atmospheres (e.g., nitrogen) and catalysts like Pd/C .
- Step 3 : Thio-carbamoylation of the piperazine ring using phenyl isothiocyanate, performed at controlled temperatures (40–60°C) to prevent side reactions .
- Critical Conditions : Solvent selection (e.g., DMF, THF), pH control (for cyclization steps), and purification via column chromatography or recrystallization .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound and ensuring purity?
- Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with characteristic peaks for the chloro-methoxyphenyl group (δ 6.8–7.5 ppm) and piperazinone carbonyl (δ 165–170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z ≈ 493.95 g/mol) and detects impurities .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) and monitors reaction progress .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data in studies targeting serotonin or dopamine receptors?
- Answer : Contradictions may arise from:
- Purity Variability : Impurities in synthesized batches can skew results; cross-validate using HPLC and LC-MS .
- Assay Specificity : Use orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to confirm target engagement .
- Structural Analogues : Compare activity with derivatives lacking the phenylcarbamothioyl group to isolate pharmacophore contributions .
Q. What computational approaches are recommended to predict the compound’s mechanism of action and binding affinity?
- Answer :
- Molecular Docking : Simulate interactions with receptors (e.g., 5-HT2A) using software like AutoDock Vina, focusing on hydrogen bonding with the piperazinone carbonyl and hydrophobic interactions with the chloro-methoxyphenyl group .
- Molecular Dynamics (MD) Simulations : Assess binding stability over 100-ns trajectories in explicit solvent models (e.g., TIP3P water) .
- MESP Analysis : Map electrostatic potential surfaces to identify nucleophilic/electrophilic regions influencing reactivity .
Q. What strategies optimize the compound’s stability under physiological conditions for in vivo studies?
- Answer :
- pH Stability Profiling : Test degradation kinetics in buffers (pH 1–9) to identify labile sites (e.g., the carbamothioyl group) .
- Prodrug Design : Mask the 3-oxopiperazine ring with ester prodrugs to enhance metabolic stability .
- Lyophilization : Formulate as a lyophilized powder to prevent hydrolysis during storage .
Methodological Challenges and Solutions
Q. How should researchers design SAR studies to improve selectivity for neurological targets?
- Answer :
- Core Modifications : Synthesize analogues with variations in the phenylcarbamothioyl group (e.g., substituting phenyl with pyridyl) to assess steric/electronic effects .
- Piperazine Ring Alterations : Replace the 3-oxo group with sulfonyl or methylene groups to evaluate conformational flexibility .
- In Silico Screening : Prioritize derivatives with predicted lower off-target binding using QSAR models .
Q. What experimental controls are critical when analyzing the compound’s cytotoxicity in cell-based assays?
- Answer :
- Solvent Controls : Include DMSO or ethanol controls at equivalent concentrations to rule out solvent toxicity .
- Metabolic Activation : Use liver microsomes (e.g., S9 fraction) to assess bioactivation-dependent cytotoxicity .
- Positive Controls : Compare with known cytotoxic agents (e.g., doxorubicin) to validate assay sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
